molecular formula C7H7N3O B14801372 (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol

(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol

Cat. No.: B14801372
M. Wt: 149.15 g/mol
InChI Key: HZIVGELAVZKMGJ-UHFFFAOYSA-N
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Description

(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methanol group attached to the 7th position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with an iodizing agent such as N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to yield the desired compound . Another approach involves the use of diphenylhydrazone and pyridine with iodine to form the pyrazolopyridine core, followed by functionalization to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (1H-pyrazolo[3,4-c]pyridin-7-yl)aldehyde or (1H-pyrazolo[3,4-c]pyridin-7-yl)carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs) by binding to their active sites, thereby blocking the downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its biological activity and chemical reactivity. Its ability to inhibit TRKs and other molecular targets makes it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-7-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-4-6-7-5(1-2-8-6)3-9-10-7/h1-3,11H,4H2,(H,9,10)

InChI Key

HZIVGELAVZKMGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=NN2)CO

Origin of Product

United States

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